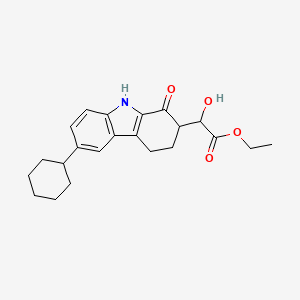
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide, also known as CCOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. CCOC belongs to the class of chromene compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have antiviral activity against the hepatitis C virus.
Mécanisme D'action
The mechanism of action of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it works by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including chemotherapy. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Moreover, this compound has been found to inhibit the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound has been shown to inhibit viral replication, leading to the suppression of viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. Moreover, its anti-inflammatory and antiviral properties make it a potential therapeutic agent for various inflammatory and viral diseases. However, this compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its mode of action in cancer cells and its anti-inflammatory and antiviral effects. Secondly, the pharmacokinetics and toxicity of this compound need to be evaluated in animal models to determine its safety and efficacy. Thirdly, the synthesis of this compound needs to be optimized to improve its yield and solubility. Lastly, the potential of this compound as a therapeutic agent for various diseases needs to be explored in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound exhibits potent cytotoxicity against cancer cells, anti-inflammatory properties, and antiviral activity. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chlorobenzylamine in the presence of acetic acid and sodium acetate to obtain 6-(2-chlorobenzyl)-2-hydroxy-2H-chromene-3-carbaldehyde. This intermediate is then treated with ammonium acetate and acetic anhydride to yield this compound. The overall yield of the synthesis process is approximately 50%.
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-4-2-1-3-11(14)7-10-5-6-15-12(8-10)9-13(16(19)20)17(21)22-15/h1-6,8-9H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STECAFZVRSPNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)

![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)

![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
